molecular formula C14H21NO3S B1589651 (N-Crotonyl)-(2R)-bornane-10,2-sultam CAS No. 94668-55-0

(N-Crotonyl)-(2R)-bornane-10,2-sultam

Cat. No. B1589651
CAS RN: 94668-55-0
M. Wt: 283.39 g/mol
InChI Key: BKPQKSSKLBTRJO-FSBZBJAHSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “(N-Crotonyl)-(2R)-bornane-10,2-sultam” would be determined by the arrangement and bonding of its atoms. Techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and various forms of spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which it’s reacted. For example, crotonyl groups can participate in various reactions, including Diels–Alder reactions . Lysine metabolism has also been linked to crotonylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would be determined by its specific structure. Techniques such as UV–Vis spectroscopy, Fourier transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS) could be used to analyze these properties .

Mechanism of Action

The mechanism of action would depend on the application of the compound. For instance, in biological systems, crotonyl groups have been implicated in post-translational modifications of proteins .

Safety and Hazards

The safety and hazards associated with a compound like “(N-Crotonyl)-(2R)-bornane-10,2-sultam” would depend on its specific structure and properties. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and safe handling procedures .

Future Directions

The future directions for research on a compound like “(N-Crotonyl)-(2R)-bornane-10,2-sultam” would depend on its potential applications. For instance, if it’s found to have significant biological activity, it could be studied further for potential therapeutic uses .

properties

CAS RN

94668-55-0

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

(E)-1-[(1S,5R,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one

InChI

InChI=1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11+,14+/m0/s1

InChI Key

BKPQKSSKLBTRJO-FSBZBJAHSA-N

Isomeric SMILES

C/C=C/C(=O)N1[C@@H]2C[C@@H]3CC[C@@]2(C3(C)C)CS1(=O)=O

SMILES

CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O

Canonical SMILES

CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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